7,8,4'-Trihydroxyflavone

Description

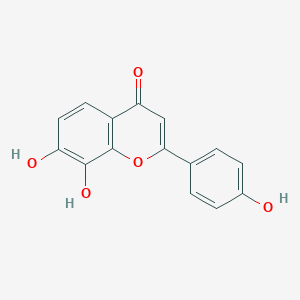

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7,8-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(18)10-5-6-11(17)14(19)15(10)20-13/h1-7,16-17,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCIUNMVLYBADX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350983 | |

| Record name | 7,8,4'-trihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147711-26-0 | |

| Record name | 7,8,4'-trihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry and Structure Activity Relationship Sar Studies of 7,8,4 Trihydroxyflavone

Advanced Chemical Synthesis Methodologies for 7,8,4'-Trihydroxyflavone and its Analogues

The synthesis of this compound, a flavonoid of significant research interest, and its analogues involves several advanced chemical methodologies. These methods are designed to construct the characteristic flavone (B191248) backbone, which consists of two aromatic rings (A and B) linked by a three-carbon chain that is part of a heterocyclic C ring.

Baker-Venkataraman Rearrangement and Related Cyclization Strategies

A cornerstone in the synthesis of flavones is the Baker-Venkataraman rearrangement. wikipedia.org This reaction transforms 2-acetoxyacetophenones into 1,3-diketones through a base-catalyzed intramolecular acyl transfer. wikipedia.org The resulting diketone is then cyclized under acidic conditions to yield the flavone core. wikipedia.orgup.pt

The mechanism involves the formation of an enolate from the 2-acetoxyacetophenone in the presence of a base. This enolate then attacks the ester carbonyl, leading to a cyclic alkoxide intermediate which subsequently opens to a more stable phenolate. wikipedia.org Acidic workup provides the 1,3-diketone, which upon cyclodehydration, forms the flavone. wikipedia.org This method is a versatile tool for creating a variety of flavone structures, including those with complex substitution patterns. ias.ac.inhumanjournals.com

Precursor Selection and Reaction Conditions for Flavone Core Formation

The choice of precursors is critical for the successful synthesis of this compound and its analogues. A common approach begins with the condensation of an appropriately substituted acetophenone (B1666503) and a benzaldehyde (B42025) derivative to form a chalcone (B49325). For this compound, this would typically involve a 2',3',4'-trihydroxyacetophenone or a protected version as the precursor for the A-ring and a 4-hydroxybenzaldehyde (B117250) or its protected form for the B-ring.

The reaction conditions for the initial condensation to form the chalcone usually involve a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. Following the formation of the chalcone, the next step is cyclization to form the flavone ring.

Oxidative Cyclization Approaches in Flavone Synthesis

Oxidative cyclization of 2'-hydroxychalcones presents another important route to flavones. up.ptmdpi.comresearchgate.netpreprints.org This method involves the direct conversion of the chalcone intermediate into the flavone. Various oxidizing agents can be employed for this transformation, including iodine in the presence of a base like potassium carbonate, or selenium dioxide. researchgate.net The reaction conditions, such as the choice of solvent and temperature, can influence the yield and purity of the final flavone product. mdpi.comresearchgate.netpreprints.org For instance, the use of milder conditions can sometimes prevent the formation of unwanted side products like aurones. researchgate.net

Systematic Structure-Activity Relationship (SAR) Investigations

Systematic Structure-Activity Relationship (SAR) studies of this compound and its analogues have provided crucial insights into how specific structural features influence their biological activities. These studies typically involve synthesizing a series of related compounds and evaluating their effects in various biological assays.

Influence of Hydroxyl Group Positions on Biological Agonism and Potency

The position of hydroxyl (-OH) groups on the flavone scaffold is a key determinant of biological activity. oup.com For instance, in the context of TrkB receptor agonism, the 7,8-dihydroxy substitution pattern on the A-ring is considered essential for activity. nih.govresearchgate.net

In contrast, the position of the hydroxyl group on the B-ring can significantly modulate this activity. Studies have shown that a 3'-hydroxy group on the B-ring, as seen in 7,8,3'-trihydroxyflavone (B154275), enhances TrkB agonistic activity compared to the parent compound 7,8-dihydroxyflavone (B1666355) (7,8-DHF). nih.govwikipedia.org Conversely, the presence of a 4'-hydroxy group, as in this compound, has been reported to diminish or fail to activate the TrkB receptor. nih.gov This highlights the critical role of the B-ring hydroxylation pattern in determining the biological potency of these flavonoids.

Table 1: Influence of B-Ring Hydroxyl Position on TrkB Receptor Activation

Analysis of Substitutions on the B-Ring for Enhanced Bioactivity (e.g., 4'-dimethylamino modifications)

To further explore the SAR and improve the bioactivity of 7,8-dihydroxyflavone derivatives, various substitutions have been made on the B-ring. A significant finding from these studies is the identification of 4'-dimethylamino-7,8-dihydroxyflavone as a potent TrkB agonist. nih.govresearchgate.net This synthetic derivative demonstrated higher TrkB agonistic activity than the lead compound, 7,8-dihydroxyflavone. nih.govresearchgate.net

This enhancement in activity with the 4'-dimethylamino group suggests that a hydrogen bond acceptor at the 4'-position of the B-ring is critical for potent TrkB agonism. nih.gov Further studies with other substitutions, such as a 4'-fluoro group, also showed some activity, though less than the 4'-dimethylamino derivative. nih.gov These findings underscore the importance of the electronic and steric properties of the substituent at the 4'-position of the B-ring for optimizing the biological activity of 7,8-dihydroxyflavone analogues.

Table 2: Effect of B-Ring Substitutions on TrkB Agonistic Activity

Neurobiological Research and Trkb Receptor Agonism

Molecular Mechanisms of TrkB Receptor Activation by 7,8,4'-Trihydroxyflavone

The activation of the TrkB receptor by this compound initiates a series of molecular events that are critical for its neurotrophic effects. While this compound can activate the TrkB pathway, some studies suggest that the hydroxylation pattern on the flavone (B191248) structure significantly influences its agonistic activity. nih.gov For instance, the presence of a hydroxyl group at the 4'-position on the B-ring has been shown to reduce TrkB receptor activation compared to other derivatives. nih.gov

Research indicates that certain flavone derivatives, acting as TrkB agonists, bind directly to the extracellular domain of the TrkB receptor. nih.govnih.gov This binding event is thought to induce conformational changes in the receptor, a critical first step in initiating intracellular signaling. nih.govjneurosci.org While the parent compound 7,8-dihydroxyflavone (B1666355) (7,8-DHF) has been shown to bind with high affinity to the TrkB extracellular domain, the specific binding kinetics of this compound are less characterized. frontiersin.orgnih.gov However, the structural similarity suggests a comparable binding interaction, which is a prerequisite for receptor activation. The debate continues in the scientific community, with some studies questioning the direct agonistic activity of certain flavones on the TrkB receptor. mdpi.comelifesciences.org

Upon ligand binding, TrkB receptors undergo dimerization, a process where two receptor molecules come together. nih.govresearchgate.net This dimerization is a crucial step that facilitates the autophosphorylation of the receptor. nih.govnih.gov Autophosphorylation occurs when the intracellular kinase domains of the dimerized receptors phosphorylate each other on specific tyrosine residues. jneurosci.orgnih.gov This phosphorylation event activates the receptor, turning it into a docking site for various intracellular signaling proteins. nih.gov Studies on related flavones have demonstrated that this ligand-induced dimerization and autophosphorylation are key mechanisms for TrkB activation. nih.govresearchgate.net

Once the TrkB receptor is activated through autophosphorylation, it triggers several major downstream intracellular signaling cascades. These include the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K), and Phospholipase C-γ1 (PLC-γ1) pathways. nih.govnih.gov

MAPK Pathway: The activation of the MAPK pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a well-documented consequence of TrkB signaling. frontiersin.orgresearchgate.net This pathway plays a vital role in promoting neuronal survival, differentiation, and synaptic plasticity. nih.gov

PI3K Pathway: The PI3K/Akt signaling cascade is another critical downstream effector of TrkB activation. aging-us.comcellsignal.com This pathway is primarily involved in promoting cell survival and growth. nih.gov

PLC-γ1 Pathway: The PLC-γ1 pathway is also activated upon TrkB stimulation, leading to the generation of intracellular second messengers that influence various cellular processes, including calcium release. nih.govnih.gov

The collective activation of these pathways underlies the neurotrophic effects observed with TrkB agonists. researchgate.net

Neurotrophic Support and Neuronal Plasticity Research

The activation of TrkB signaling by compounds like this compound provides significant neurotrophic support and has been investigated for its potential to enhance neuronal plasticity. biosynth.com

Research has shown that TrkB agonists can protect neurons from various insults and promote their survival and differentiation. nih.gov For example, systemic treatment with the related compound 7,8,3'-trihydroxyflavone (B154275) has been shown to protect photoreceptor function in mouse models of retinal degeneration by activating TrkB and its downstream target, Akt. arvojournals.org Similarly, these compounds have demonstrated protective effects on spiral ganglion neurons, which are crucial for hearing. nih.govsmolecule.com The activation of TrkB-dependent signaling pathways is fundamental to these neuroprotective effects. jneurosci.orgsmolecule.com

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. BDNF and its receptor TrkB are key regulators of synaptic plasticity. nih.gov Studies on the parent compound, 7,8-dihydroxyflavone, have shown that it can rescue deficits in spatial memory and synaptic plasticity in aged rats. nih.gov This improvement is associated with increased synapse formation and the activation of proteins crucial for synaptic plasticity. nih.gov While direct evidence for this compound is more limited, its action as a TrkB agonist suggests it could similarly contribute to the enhancement of synaptic plasticity. biosynth.com

Preclinical Models for Neurodegenerative and Neuropsychiatric Disorders

The capacity of 7,8-dihydroxyflavone and its analogs to act as TrkB agonists has led to extensive investigation in various animal models of human diseases.

Deficits in BDNF-TrkB signaling are recognized as a contributor to the synaptic dysfunction that characterizes Alzheimer's disease (AD). nih.govnih.gov Preclinical studies using the 5XFAD mouse model of AD have shown that chronic oral administration of 7,8-dihydroxyflavone can activate TrkB signaling in the brain. nih.govnih.gov This activation leads to a cascade of beneficial effects, including the prevention of synaptic loss in the hippocampus, restoration of synapse numbers, and reversal of synaptic plasticity impairments. nih.gov Furthermore, the compound has been shown to protect primary neurons from amyloid-β-induced toxicity and promote the growth and complexity of dendrites. nih.govnih.gov Consequently, these neuroprotective and synaptogenic effects translate to the amelioration of spatial memory deficits in AD mouse models. nih.govplos.org Research on related flavones, including quercetin (B1663063) and apigenin (B1666066) (4′,5,7-trihydroxyflavone), also shows neuroprotective effects against tau toxicity through the activation of TRKB signaling. frontiersin.org

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| 7,8-dihydroxyflavone | 5XFAD Mouse Model | Prevents synaptic loss, restores synaptic plasticity, ameliorates memory deficits, protects from Aβ toxicity. | nih.govnih.gov |

| 7,8-dihydroxyflavone | CaM/Tet-DTA Mouse Model | Improves spatial memory, increases thin spine density in a model of severe neuronal loss. | plos.org |

| Quercetin, Apigenin | SH-SY5Y Cells (Tau Model) | Reduce Tau aggregation and protect against neurotoxicity via TRKB signaling. | frontiersin.org |

The neurotrophic hypothesis of depression posits that reduced BDNF levels and impaired neurogenesis contribute to the pathophysiology of the disorder. psychiatryinvestigation.orgsop.org.tw Acting as a BDNF mimetic, 7,8-dihydroxyflavone has demonstrated significant antidepressant-like effects in various rodent models. nih.govpsychiatryinvestigation.org Chronic administration of the compound has been shown to reverse depression-like behaviors in rats subjected to chronic mild stress. psychiatryinvestigation.org This behavioral improvement is associated with an increase in hippocampal BDNF levels. psychiatryinvestigation.orgnih.gov The antidepressant effects are directly tied to the compound's ability to promote neurogenesis in the dentate gyrus in a TrkB-dependent manner. nih.govnih.gov These findings support the idea that TrkB agonists could offer a powerful therapeutic strategy for treating major depressive disorder. sop.org.tw

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| 7,8-dihydroxyflavone | Chronic Mild Stress (Rat) | Reverses depressive-like behaviors, increases hippocampal BDNF. | psychiatryinvestigation.org |

| 7,8-dihydroxyflavone & 4′-dimethylamino-7,8-dihydroxyflavone | Mouse Models | Promotes neurogenesis in the dentate gyrus, exhibits marked antidepressant effects. | acs.orgnih.govnih.gov |

The therapeutic utility of TrkB agonists extends to other severe neurodevelopmental and neurodegenerative disorders. In a mouse model of Rett syndrome, a disorder linked to reduced BDNF levels, treatment with 7,8-dihydroxyflavone delayed body weight loss, improved breathing patterns, enhanced motor activity, and significantly extended lifespan. nih.gov

In mouse models of Huntington's disease (HD), another condition where BDNF signaling is impaired, chronic treatment with 7,8-dihydroxyflavone and its more potent derivative, 4′-dimethylamino-7,8-dihydroxyflavone, improved motor deficits, reduced brain atrophy, and increased survival rates. oup.comnih.gov These compounds were also found to preserve striatal neurons and rescue impaired neurogenesis in the HD mice. nih.gov These studies highlight the potential of small-molecule TrkB agonists as a therapeutic approach for these debilitating diseases. oup.comnih.gov

| Disorder | Compound | Model | Key Findings | Reference |

|---|---|---|---|---|

| Rett Syndrome | 7,8-dihydroxyflavone | Mecp2 Mutant Mouse | Delayed disease progression, improved motor function and breathing, extended lifespan. | nih.gov |

| Huntington's Disease | 7,8-dihydroxyflavone & 4′-dimethylamino-7,8-dihydroxyflavone | N171-82Q HD Mouse | Improved motor function, reduced brain atrophy, extended survival, preserved striatal neurons. | nih.gov |

Sensorineural hearing loss often involves the loss of hair cells, leading to the secondary degeneration of spiral ganglion neurons (SGNs), which are crucial for transmitting auditory signals. nih.govnih.gov BDNF is essential for SGN survival. Research has shown that both 7,8-dihydroxyflavone and its derivative 7,8,3'-trihydroxyflavone, which is 2-3 times more potent in stimulating TrkB, can effectively promote SGN survival both in vitro and in vivo. nih.govnih.govjneurosci.orgnih.gov In mouse models, local application of these compounds dramatically rescued SGNs from degeneration in a TrkB-dependent manner. nih.govnih.gov The surviving neurons remained functionally viable, capable of firing action potentials. jneurosci.org These findings suggest that small-molecule TrkB agonists are promising therapeutic agents for preventing the neuronal degeneration associated with hearing loss. nih.govjneurosci.org

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| 7,8,3'-trihydroxyflavone & 7,8-dihydroxyflavone | In vitro (Organotypic cultures) & In vivo (cCx26-null mice) | Promoted SGN survival with high potency, rescued SGNs from degeneration in a TrkB-dependent manner. | nih.govnih.govjneurosci.orgnih.gov |

Attenuation of Behavioral Abnormalities and Neurotoxicity in Specific Contexts

Due to its classification as a TrkB agonist in some literature, this compound has been proposed as a compound of interest for research into neurodegenerative conditions such as Alzheimer's disease and depression. biosynth.com The TrkB signaling pathway is integral to neuronal health and cognitive functions, and its activation is a key strategy in combating neurodegenerative processes. biosynth.com However, detailed studies published in peer-reviewed journals specifically demonstrating the attenuation of behavioral abnormalities or significant neuroprotection in animal models using this compound are not available in the current body of literature. Research has instead focused on more potent TrkB agonists like 7,8-dihydroxyflavone and 7,8,3'-trihydroxyflavone.

Advanced Methodologies in Neurobiological Research

The investigation of flavonoids like this compound relies on a suite of advanced methodologies to elucidate their mechanisms of action and assess their physiological effects.

Utilization of Primary Neuronal Culture Systems for Mechanistic Elucidation

Primary neuronal cultures are essential for studying the direct effects of compounds on neurons. For instance, research on the related compound 7,8-dihydroxyflavone (7,8-DHF) has utilized primary hippocampal neurons to demonstrate neuroprotective effects against amyloid-β toxicity. frontiersin.org Similar systems, such as primary cortical neurons, were used to determine that this compound exerts minimal influence on TrkB receptor activation. nih.gov These in vitro systems allow for precise mechanistic studies at the cellular level, isolated from systemic influences.

Application of In Vivo Animal Models for Behavioral and Physiological Assessment

In vivo animal models are critical for evaluating the systemic effects of a compound. While specific behavioral and physiological assessments for this compound are not detailed in the available literature, studies on its close structural relatives provide a framework for such research. For example, mouse models of Rett syndrome and Alzheimer's disease have been instrumental in demonstrating the therapeutic efficacy of 7,8-DHF. frontiersin.orgphysiology.org Likewise, models of retinal degeneration have been used to show the neuroprotective functions of the isomer 7,8,3'-trihydroxyflavone, where systemic treatment protected photoreceptor function. arvojournals.org Such models would be necessary to validate any potential neuroprotective effects of this compound in a whole-organism context.

Biochemical and Immunological Assays (e.g., Immunoblotting, ELISA) for Pathway Analysis

Biochemical assays are fundamental to confirming the molecular pathways modulated by a compound. Immunoblotting (Western blotting) and Enzyme-Linked Immunosorbent Assays (ELISA) are standard methods for this purpose.

In the case of this compound, immunoblotting was the specific technique used to demonstrate its lack of significant TrkB activation in primary cortical neurons. nih.gov This method is also used to assess the phosphorylation status of downstream targets. For example, studies on the isomer 7,8,3'-trihydroxyflavone used immunoblots to show that it increased the ratio of phosphorylated TrkB (p-TrkB) to total TrkB, as well as activating the downstream signaling protein AKT. arvojournals.org

Table 1: Comparative TrkB Activation by Flavonoid Derivatives This table summarizes the findings from a study assessing TrkB activation in primary cortical neurons via immunoblotting.

| Compound | TrkB Activation Level | Reference |

| 7,8-Dihydroxyflavone (7,8-DHF) | Potent Agonist | nih.gov |

| 4'-Dimethylamino-7,8-dihydroxyflavone | Higher Potency than 7,8-DHF | nih.gov |

| This compound | Barely Activated | nih.gov |

| 7-Hydroxy-4'-methoxyflavone | Barely Activated | nih.gov |

| 8-Hydroxy-7-methoxyflavone | Barely Activated | nih.gov |

| 3,5,7,8,3',4'-Hexahydroxylatedflavone | Antagonist Effect (Blocked Phosphorylation) | nih.gov |

Enzymatic Inhibition and Protein Interaction Studies

Mechanism of Tyrosinase Inhibition by 7,8,4'-Trihydroxyflavone

This compound has been identified as a potent inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Its inhibitory action has been characterized through a combination of enzyme kinetics, spectroscopic methods, and computational simulations. The compound strongly inhibits the oxidation of L-DOPA by tyrosinase, with a reported half-maximal inhibitory concentration (IC50) of 10.31 ± 0.41 μM.

Kinetic studies have demonstrated that this compound inhibits tyrosinase in a reversible and non-competitive manner. This indicates that the inhibitor does not bind to the same active site as the substrate (L-DOPA) but rather to a different site on the enzyme or the enzyme-substrate complex. The inhibition constant (Ki) for this interaction has been determined to be 9.50 ± 0.40 μM. As a non-competitive inhibitor, it can bind to both the free enzyme and the enzyme-substrate complex.

Tyrosinase is a copper-containing enzyme, and its catalytic activity is dependent on the two copper ions within its active site. Ultraviolet-visible (UV-visible) absorption spectra have shown that this compound has the ability to chelate with copper ions. This interaction suggests that part of its inhibitory mechanism involves forming a complex with the copper ions essential for tyrosinase's function, thereby modulating and reducing its enzymatic activity.

Spectroscopic techniques, particularly fluorescence spectroscopy, have been employed to investigate the interaction between this compound and tyrosinase. The intrinsic fluorescence of tyrosinase, which is primarily due to tryptophan residues, is quenched by the flavonoid through a static quenching mechanism. This static quenching implies the formation of a stable complex between the inhibitor and the enzyme. Further analysis revealed that the binding of this compound induces conformational changes in the enzyme, leading to a more hydrophilic microenvironment around the tryptophan residues.

Thermodynamic analysis of the binding process indicates that it is a spontaneous event. The primary intermolecular forces responsible for the stable complex formation are hydrogen bonds and van der Waals forces. Studies have shown that this compound occupies a single binding site on the tyrosinase enzyme. The binding constant (Kb) for this interaction was calculated to be 7.50 ± 1.20 × 10⁴ M⁻¹ at 298 K.

To visualize the interaction at a molecular level, computational docking simulations have been performed. These simulations have authenticated the experimental findings, showing that this compound can bind within the active site of tyrosinase. Specifically, the simulations identified the formation of hydrogen bonds between the flavonoid and the amino acid residues His244 and Met280 of the enzyme.

Table 1: Kinetic and Binding Parameters of this compound with Tyrosinase

| Parameter | Value | Reference |

| IC₅₀ | 10.31 ± 0.41 μM | nih.gov |

| Inhibition Type | Reversible, Non-competitive | nih.gov |

| Kᵢ | 9.50 ± 0.40 μM | nih.gov |

| Binding Constant (Kₐ) | 7.50 ± 1.20 × 10⁴ M⁻¹ (at 298 K) | nih.gov |

| Binding Stoichiometry | 1 | nih.gov |

| Primary Binding Forces | Hydrogen bonds, Van der Waals forces | nih.gov |

Comparative Analysis of Enzyme Modulatory Activities with Other Flavonoids (e.g., COX-1, c-Src, Xanthine Oxidase, BRD4)

The inhibitory potential of this compound extends beyond tyrosinase, though its activity against other enzymes shows significant variation when compared to other flavonoids.

Cyclooxygenase-1 (COX-1): Direct inhibitory data for this compound on COX-1 is not prominently available in the reviewed literature. However, the structurally similar flavonoid 7,3',4'-Trihydroxyflavone has been shown to inhibit COX-1 with an IC50 value of 36.7 µM. caymanchem.com Many flavonoids are known to be relatively weak inhibitors of COX enzymes. nih.gov

c-Src Kinase: There is no specific data on the inhibition of c-Src kinase by this compound in the sources reviewed. For comparison, the related compounds 6,3',4'-Trihydroxyflavone and 7,3',4'-Trihydroxyflavone inhibit c-Src with IC50 values of 12.0 µM and 20.9 µM, respectively, suggesting an ATP-competitive binding mechanism. nih.gov

Xanthine Oxidase (XOD): While several flavonoids from Acacia confusa have been identified as potent XOD inhibitors, specific IC50 values for this compound are not detailed. nih.govfarmaciajournal.com The structurally related 7,8,3',4'-Tetrahydroxyflavone shows moderate XOD inhibition with an IC50 of 10.488 µM. For context, the flavonoid okanin (B600618) is a much stronger inhibitor (IC50 = 0.076 µM), and the drug allopurinol (B61711) has an IC50 of 4.784 µM. nih.gov

Bromodomain-containing protein 4 (BRD4): this compound (also referred to as 3',4',7,8-tetrahydroxyflavone) has been identified as a novel and potent inhibitor of BRD4. nih.govnih.gov It displays remarkable selectivity for the second bromodomain (BD2) over the first (BD1). nih.govnih.gov The IC50 for BRD4-BD2 is 204 nM, making it approximately 100-fold more selective for BD2 than for BRD4-BD1 (IC50 = 17.9 µM). nih.govresearchgate.net This inhibitory activity is not a common feature among flavonoids, highlighting the importance of the specific hydroxylation pattern of this compound. nih.gov

Table 2: Comparative Inhibitory Activities (IC₅₀) of this compound and Other Flavonoids

| Enzyme | This compound | Comparative Flavonoid / Drug | IC₅₀ | Reference |

| Tyrosinase | 10.31 µM | N/A | N/A | nih.gov |

| COX-1 | Data not available | 7,3',4'-Trihydroxyflavone | 36.7 µM | caymanchem.com |

| c-Src Kinase | Data not available | 7,3',4'-Trihydroxyflavone | 20.9 µM | nih.gov |

| Xanthine Oxidase (XOD) | Data not available | 7,8,3',4'-Tetrahydroxyflavone | 10.488 µM | |

| Okanin | 0.076 µM | nih.gov | ||

| Allopurinol (drug) | 4.784 µM | nih.gov | ||

| BRD4-BD1 | 17.9 µM | N/A | N/A | nih.govresearchgate.net |

| BRD4-BD2 | 204 nM | N/A | N/A | nih.govresearchgate.net |

Antioxidant and Anti Inflammatory Research Paradigms

Elucidation of Antioxidant Mechanisms of 7,8,4'-Trihydroxyflavone

The antioxidant capacity of this compound is a cornerstone of its biological activity. It employs a multi-faceted approach to combat oxidative stress, which involves direct neutralization of harmful reactive species and fortification of the cell's own antioxidant defenses.

This compound has demonstrated the ability to directly scavenge reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cellular structures. frontiersin.org Studies have shown that this compound can effectively neutralize these harmful species, thereby protecting cells from oxidative damage. The ROS-scavenging activity is attributed in part to the catechol moiety (hydroxyl groups at the 3' and 4' positions) in the B ring of its structure. nih.gov In comparative studies with similar flavonoids, this compound exhibited a potent ROS-scavenging capacity, with a reported IC50 value of 2.71 µM. nih.govresearchgate.net This direct antioxidant action is a crucial first line of defense against the detrimental effects of oxidative stress. frontiersin.org

Research has also highlighted the ability of various trihydroxyflavones to scavenge reactive nitrogen species (RNS), another group of reactive molecules implicated in cellular damage. up.pt While specific data on this compound's RNS scavenging is part of the broader understanding of trihydroxyflavones, the 4'-hydroxy group has been noted as particularly important for this activity. up.pt

| Compound | IC50 (µM) for ROS Scavenging |

|---|---|

| 7,3´,4´-Trihydroxyflavone | 2.71 |

| 6,3´,4´-Trihydroxyflavone | 3.02 |

Beyond direct scavenging, this compound enhances the body's innate antioxidant defenses by modulating the activity of endogenous antioxidant enzymes. Flavonoids, as a class, are known to upregulate the activity of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which are crucial for neutralizing ROS. frontiersin.orgnih.govmdpi.com

Research on structurally similar flavonoids provides insight into these mechanisms. For instance, in neuronal cells, treatment with related flavonoids has been shown to restore the levels of antioxidant enzymes like SOD, CAT, and glutathione (GSH), while reducing lipid peroxidation. Specifically, studies on 7,8-dihydroxyflavone (B1666355) have demonstrated its ability to protect against oxidative stress-induced cell damage by activating the Nrf2/HO-1 signaling pathway, a key regulator of the antioxidant response. thegoodscentscompany.com The activation of Nrf2 is a critical step in the cellular defense against oxidative stress, leading to the expression of numerous antioxidant and cytoprotective genes. frontiersin.org

The culmination of this compound's antioxidant activities results in the protection of cells from damage induced by oxidative stress. By scavenging ROS and bolstering endogenous antioxidant defenses, the compound helps maintain cellular integrity and function in the face of oxidative insults. nih.gov Studies have demonstrated that this flavonoid can significantly reduce oxidative damage in cellular models. For instance, treatment with this compound has been shown to improve cell viability after exposure to oxidative stressors. nih.govresearchgate.net This protective effect is crucial in preventing the cascade of events that can lead to cell death and tissue damage. nih.gov

Investigation of Anti-inflammatory Effects and Signaling Pathways

In addition to its antioxidant properties, this compound exhibits significant anti-inflammatory effects. Inflammation is a complex biological response that, when dysregulated, can contribute to a variety of chronic diseases. nih.govnih.gov This flavonoid has been shown to interfere with key inflammatory processes at the molecular level.

A key aspect of the anti-inflammatory action of this compound is its ability to inhibit the production of pro-inflammatory mediators. Research has shown that related flavonoids can significantly suppress the secretion of nitric oxide (NO), a signaling molecule that can be pro-inflammatory at high levels. nih.govnih.gov

Furthermore, studies on similar trihydroxyflavones have demonstrated a dose-dependent reduction in the production of key pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govnih.govd-nb.info For example, 7,3′,4′-trihydroxyflavone has been shown to suppress the overexpression of these pro-inflammatory biomarkers in macrophage models. nih.gov

| Mediator | Effect | Cell Model |

|---|---|---|

| Nitric Oxide (NO) | Dose-dependent reduction | RAW264.7 Macrophages |

| IL-1β | Suppression of overexpression | RAW264.7 Macrophages |

| IL-6 | Strong reduction in secretion | HaCaT Keratinocytes |

| TNF-α | Inhibition of expression | S. aureus-induced mastitis model |

The anti-inflammatory effects of this compound are mediated through its interference with critical intracellular signaling pathways that regulate the inflammatory response. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to inflammation, and their inhibition is a key target for anti-inflammatory therapies. nih.govnih.gov

Studies on the closely related 7,8-dihydroxyflavone have shown that it can attenuate the release of pro-inflammatory mediators by suppressing the NF-κB and MAPK signaling pathways. thegoodscentscompany.comnih.gov This involves preventing the nuclear translocation of the NF-κB p65 subunit and inhibiting the phosphorylation of MAPK proteins such as ERK, p38, and JNK. nih.gov

Furthermore, research on 7,3′,4′-trihydroxyflavone has indicated its ability to exert anti-inflammatory activity through the JAK-STAT pathway, in addition to the TNF and IL-17 pathways. nih.gov The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is crucial for cytokine signaling, and its modulation can significantly impact the inflammatory response. frontiersin.orgmdpi.comsemanticscholar.org

Application of Advanced In Vitro Macrophage Models (2D and 3D Systems) for Mechanistic Studies

Following a comprehensive review of available scientific literature, there is no specific research detailing the application of advanced two-dimensional (2D) or three-dimensional (3D) in vitro macrophage models for mechanistic studies of the antioxidant and anti-inflammatory properties of the chemical compound This compound .

While this compound is a known flavonoid, current research primarily focuses on its neuroprotective effects, particularly its role as an agonist for the Tropomyosin receptor kinase B (TrkB), and its activity as a tyrosinase inhibitor. nih.govthegoodscentscompany.combiosynth.com General antioxidant and anti-inflammatory activities are mentioned in some contexts, but detailed investigations using macrophage cell lines like RAW 264.7 or THP-1 in either 2D or more physiologically relevant 3D culture systems have not been published. nih.gov

In contrast, extensive research utilizing these advanced in vitro models exists for the structural isomer 7,3',4'-Trihydroxyflavone . These studies provide a clear example of how such research paradigms are used to elucidate the bioactivity of flavonoids. For instance, studies on 7,3',4'-Trihydroxyflavone using 2D and 3D cultures of RAW264.7 macrophages have detailed its ability to suppress nitric oxide (NO) production, downregulate the expression of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), and identified its modulation of specific signaling pathways, including the JAK-STAT and TNF pathways. nih.govcaymanchem.com This body of work highlights the value of 2D and 3D macrophage systems in providing detailed mechanistic insights but underscores the current data gap for the specific compound this compound.

Therefore, at present, it is not possible to provide detailed research findings or data tables for this compound within the specific context of its mechanistic evaluation in advanced 2D and 3D macrophage models.

Anticancer and Cell Cycle Regulation Research

Investigation of Anticancer Mechanisms and Antiproliferative Effects

Flavonoids, as a class, are known to interfere with various stages of carcinogenesis, inhibit cancer cell proliferation, and induce apoptosis (programmed cell death) researchgate.net. However, these activities are highly dependent on the specific structure of the flavonoid, including the number and position of hydroxyl (-OH) groups mdpi.com. Research into the specific antiproliferative effects of 7,8,4'-Trihydroxyflavone has yielded results that distinguish it from other more widely studied flavonoids.

Induction of Apoptosis in Various Cancer Cell Lines

The ability to induce apoptosis in cancer cells is a key mechanism for many anticancer agents spandidos-publications.com. While numerous flavonoids have demonstrated pro-apoptotic capabilities, specific data detailing the induction of apoptosis by this compound in cancer cell lines are not extensively documented in the current scientific literature. Studies often focus on related compounds such as 7,8-dihydroxyflavone (B1666355), which has been shown to promote apoptotic cell death in human hepatocarcinoma cells nih.goveajm.org. The specific action of the 4'-hydroxyl group in this compound on apoptotic pathways in cancer remains an area requiring further investigation.

Suppression of Cancer Cell Proliferation and Metastasis

The suppression of cell proliferation is a critical measure of a compound's anticancer potential. A study evaluating the anti-proliferative effects of seventeen different trihydroxyflavones on various human cancer cell lines found that the activity is highly structure-dependent mdpi.com. Notably, the study observed that trihydroxyflavones with hydroxyl substitutions at the 7 and 8 positions, the structural class to which this compound belongs, did not reduce the viability of A549 non-small cell lung cancer cells mdpi.com. This suggests that, at least in this cell line, this compound does not exhibit significant antiproliferative effects. Detailed investigations into its potential to suppress metastasis are not available in the reviewed literature.

Interference with Distinct Stages of Carcinogenesis

Carcinogenesis is a multistep process that flavonoids may interfere with at various stages researchgate.net. These stages include initiation, promotion, and progression. The potential of this compound to interfere with these distinct processes has not been specifically elucidated. Research into other trihydroxyflavones, such as Apigenin (B1666066) (4′,5,7-Trihydroxyflavone), has shown they can halt the overexpression of cancer-causing genes and inhibit metastasis nih.gov. However, direct evidence of this compound's role in these specific stages of cancer development is currently lacking.

Modulation of Critical Oncogenic Signaling Pathways

The deregulation of cellular signaling pathways is a hallmark of cancer nih.govfrontiersin.org. Many flavonoids exert their anticancer effects by modulating these critical pathways, which control cell growth, proliferation, and survival researchgate.net.

Targeting PI3K/AKT/mTOR Pathway for Cell Growth Inhibition

The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival and is often overactive in cancer nih.govfrontiersin.org. The activation of AKT is a critical step in this cascade. Research comparing the activity of various 7,8-dihydroxyflavone derivatives in a non-cancer context (neurogenesis) found that the presence of a hydroxyl group at the 4'-position, as in this compound, diminishes the compound's ability to stimulate this pathway nih.gov. Specifically, this compound was observed to barely activate Akt when compared to the parent compound 7,8-dihydroxyflavone nih.gov. This finding suggests that this compound may not be a potent activator or inhibitor of the PI3K/AKT/mTOR pathway, though its effects have not been directly tested in cancer cells where pathway inhibition is the therapeutic goal.

Inhibition of JAK/STAT and ERK/MAPK Signaling in Cancer Cells

The JAK/STAT and ERK/MAPK pathways are also crucial in cancer cell signaling, regulating proliferation and survival nih.govmdpi.com. While other flavonoids have been shown to inhibit these pathways, there is currently no specific data from the reviewed scientific literature that details the effects of this compound on the JAK/STAT or ERK/MAPK signaling cascades in cancer cells. For instance, the related compound 5,7,8-trihydroxyflavone (nor-wogonin) has been shown to attenuate the activation of STAT3 in triple-negative breast cancer cells nih.govresearchgate.net. The specific impact of this compound on these oncogenic pathways remains to be determined.

Table 1: Summary of Research Findings on this compound in Anticancer Research

| Section | Research Focus | Finding for this compound | Source |

|---|---|---|---|

| 6.1.2 | Antiproliferative Effects | Did not reduce cell viability in A549 non-small cell lung cancer cells. | mdpi.com |

| 6.2.1 | PI3K/AKT/mTOR Pathway | Barely activated Akt, a key kinase in the pathway (in a non-cancer model). | nih.gov |

| General | Antioxidant Activity | Did not show high antioxidant activity compared to other trihydroxyflavones. | mdpi.com |

In Silico and In Vitro Approaches to Identify Anticancer Targets (e.g., Survivin)

The identification of specific molecular targets is a crucial step in understanding the anticancer mechanisms of investigational compounds. For this compound, both computational (in silico) and laboratory-based (in vitro) research methodologies have been employed to elucidate its potential protein interactions and cellular effects. These approaches have pointed towards several key proteins and pathways involved in cancer cell survival and proliferation, with a notable focus on the anti-apoptotic protein survivin.

In silico studies, which involve molecular docking simulations, have been instrumental in predicting the binding affinity of flavonoids to various anticancer targets. While direct docking studies for this compound are limited in publicly available research, data from structurally analogous compounds provide significant insights. For instance, a study involving the closely related compound 7,8,3'-Trihydroxyflavone (B154275) demonstrated its potential to interact with survivin. semanticscholar.org Molecular docking simulations predicted a favorable binding energy between 7,8,3'-Trihydroxyflavone and the survivin protein (PDB ID: 1E31), suggesting that this protein is a plausible target for inhibition. semanticscholar.org Survivin is a member of the inhibitor of apoptosis protein (IAP) family and is overexpressed in many cancers, making it a prime target for anticancer drug development. nih.gov

The structural similarity between this compound and 7,8,3'-Trihydroxyflavone, with both sharing the 7,8-dihydroxy substitution on the A-ring, suggests that they may have comparable biological activities. The primary difference lies in the position of the hydroxyl group on the B-ring, which can influence the binding orientation and affinity within the target protein's active site.

In vitro studies on related trihydroxyflavones further support the anticancer potential of this class of compounds. Research on a panel of trihydroxyflavone derivatives has demonstrated their cytotoxic effects against various cancer cell lines. nih.govresearchgate.net The structure-activity relationship studies within this class of flavonoids indicate that the hydroxylation pattern, particularly the presence of hydroxyl groups at the 7 and 8 positions, is often associated with enhanced anticancer activity. nih.gov

One of the key mechanisms identified through in vitro research on structurally similar compounds is the regulation of the cell cycle. For example, nor-wogonin (5,7,8-trihydroxyflavone) has been shown to induce cell cycle arrest in triple-negative breast cancer cells. semanticscholar.orgnih.gov This is achieved through the downregulation of key cell cycle proteins, including cyclin D1, cyclin B1, and cyclin-dependent kinase 1 (CDK1). nih.gov The inhibition of these proteins prevents cancer cells from progressing through the cell cycle, ultimately leading to a halt in proliferation.

Furthermore, in vitro studies on 7,8-dihydroxyflavone, another closely related compound, have revealed its ability to downregulate the α-MSH/cAMP/MITF signaling pathway in melanoma cells. mdpi.combohrium.com This pathway is crucial for the survival and proliferation of melanoma cells, and its inhibition represents a significant anticancer mechanism.

The collective evidence from both in silico and in vitro studies on this compound and its structural analogs points towards a multi-targeted anticancer effect. The potential interaction with survivin, coupled with the ability to modulate critical cell cycle regulatory proteins and signaling pathways, underscores the therapeutic promise of this compound.

Detailed Research Findings

Molecular Docking Studies of a Structurally Related Compound

To predict the binding affinity of trihydroxyflavones to survivin, molecular docking simulations were performed with 7,8,3'-Trihydroxyflavone. The results indicated a strong interaction with the protein's binding site.

| Compound | Target Protein | Docking Score (kcal/mol) |

|---|---|---|

| 7,8,3'-Trihydroxyflavone | Survivin (1E31) | -7.5 |

In Vitro Cytotoxicity of Related Trihydroxyflavones

The anticancer activity of various trihydroxyflavones has been evaluated against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies provide a quantitative measure of their potency.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 3',4',5-Trihydroxyflavone | A549 (Lung Carcinoma) | <25 |

| 3',4',5-Trihydroxyflavone | MCF-7 (Breast Adenocarcinoma) | <25 |

| 3,3',6-Trihydroxyflavone | U-87 MG (Glioblastoma) | <25 |

Other Emerging Biological Activities and Research Areas

Antimicrobial Properties and Mechanisms

Flavonoids, as a class of plant secondary metabolites, are known for their diverse biological activities, including antimicrobial effects against a variety of pathogens. nih.govnih.gov The antimicrobial potential of flavonoids is influenced by their chemical structure, such as the number and position of hydroxyl and methoxy (B1213986) groups. mdpi.com Research into the specific antimicrobial activities of 7,8,4'-Trihydroxyflavone is ongoing, with studies exploring its efficacy against various microorganisms and the underlying mechanisms of action.

Disruption of Bacterial Nucleic Acid Synthesis and Biofilm Formation

One of the key mechanisms by which flavonoids exert their antimicrobial effects is through the inhibition of bacterial nucleic acid synthesis and the disruption of biofilm formation. mdpi.commdpi.com Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides increased resistance to antibiotics and the host immune system. semanticscholar.org

Flavonoids can interfere with bacterial DNA replication, a critical process for bacterial survival and proliferation. nih.gov For instance, some flavonoids have been shown to inhibit DNA gyrase, an enzyme essential for maintaining DNA supercoiling and untangling DNA during replication. nih.gov By targeting such fundamental cellular processes, these compounds can effectively hinder bacterial growth.

Furthermore, flavonoids can disrupt the formation of biofilms, which are a major concern in clinical settings due to their association with persistent infections. semanticscholar.org The anti-biofilm activity of flavonoids can involve the suppression of cell adhesion, inhibition of the extracellular matrix production, and interference with quorum sensing, the cell-to-cell communication system that regulates virulence factor expression. semanticscholar.org While the specific effects of this compound on nucleic acid synthesis and biofilm formation are still under detailed investigation, the general mechanisms attributed to flavonoids provide a strong basis for its potential in this area.

Modulation of Osteoclast Formation and Differentiation Pathways

Bone remodeling is a dynamic process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. nih.gov An imbalance favoring excessive osteoclast activity can lead to bone loss and conditions like osteoporosis. elifesciences.org Emerging research indicates that certain flavonoids can modulate bone metabolism, and this compound has shown potential in this regard.

Studies have investigated the effects of structurally similar flavonoids on osteoclastogenesis, the process of osteoclast formation and differentiation. nih.govnih.gov Osteoclasts are multinucleated cells derived from hematopoietic precursors, and their differentiation is primarily driven by the binding of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to its receptor, RANK, on precursor cells. bmbreports.org This interaction triggers a cascade of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) pathways, which are crucial for osteoclast differentiation. bmbreports.org

Research on a related compound, 6,7,4'-Trihydroxyflavone, demonstrated its ability to inhibit RANKL-induced osteoclast differentiation in vitro. nih.govresearchgate.net This inhibition was associated with the suppression of the c-Jun N-terminal kinase (JNK) signaling pathway, a component of the MAPK pathway, and a reduction in the expression of key osteoclastogenic transcription factors and markers like c-Fos, NFATc1, and cathepsin K. nih.gov Another related flavone (B191248), 7,8-Dihydroxyflavone (B1666355), has also been shown to repress the differentiation of osteoclastic cells. elifesciences.org These findings suggest that this compound may exert similar inhibitory effects on osteoclast formation, representing a potential area for therapeutic intervention in bone-related disorders.

Preclinical Bioavailability and Biopharmaceutical Profiling

The therapeutic potential of any compound is heavily dependent on its bioavailability and pharmacokinetic profile, which determine its absorption, distribution, metabolism, and excretion (ADME) in the body. nih.gov A significant challenge for many flavonoid compounds, including this compound, is their often low water solubility and modest oral bioavailability. nih.govnih.govdrug-dev.com

Future Directions and Advanced Research Perspectives

Refinement of Quantitative Structure-Activity Relationships (QSAR) for Optimized Flavonoid Design

Future research on 7,8,4'-Trihydroxyflavone will significantly benefit from the refinement of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies establish mathematical relationships between the chemical structure of compounds and their biological activities, which can drastically reduce the costs and time associated with screening and designing new therapeutic agents. mdpi.comnih.gov For flavonoids, QSAR models are instrumental in predicting their therapeutic potential, including antioxidant and enzyme-inhibiting activities. nih.govjksus.org

The development of robust 2D and 3D-QSAR models can help elucidate the specific structural features of this compound that are critical for its biological effects. mdpi.com These models utilize molecular descriptors—such as electronic properties, hydrophobicity, and steric effects—to predict the activity of novel derivatives. jksus.org For instance, preliminary structure-activity relationship studies on the closely related 7,8-dihydroxyflavone (B1666355) have shown that the 7,8-catechol group is essential for its agonistic effect on the TrkB receptor, while modifications to the B-ring, such as the hydroxyl group at the 4'-position, significantly influence activity. nih.gov Specifically, this compound was observed to barely activate the TrkB receptor compared to the vehicle control. nih.gov

Advanced QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide detailed 3D contour maps. These maps highlight regions where modifications to the this compound scaffold would likely enhance or diminish its interaction with biological targets. By building predictive models based on a diverse set of flavonoids, researchers can computationally design and prioritize new analogues of this compound with optimized potency and selectivity before undertaking their chemical synthesis. mdpi.com

| QSAR Method | Key Descriptors/Fields | Application for Flavonoid Design | Potential Outcome for this compound |

|---|---|---|---|

| 2D-QSAR | Topological, electronic, physicochemical descriptors | Establishes linear relationships between structure and activity. nih.gov | Predicting activity based on substituent properties. |

| 3D-QSAR (CoMFA/CoMSIA) | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields. | Provides 3D contour maps to guide structural modifications. | Visualizing key interaction points for target binding. |

| Partial Least Squares (PLS) | Multivariate statistical analysis | Builds predictive models from large sets of descriptors. mdpi.comresearchgate.net | Identifying the most influential structural features for activity. |

Integration of High-Throughput Screening and Omics Technologies (e.g., Transcriptomics) for Novel Target Identification

The integration of high-throughput screening (HTS) with "omics" technologies, particularly transcriptomics, represents a powerful strategy for uncovering the full therapeutic potential of this compound. HTS allows for the rapid testing of large compound libraries against specific biological targets. nih.govusda.gov Phenotypic screening, a type of HTS, can identify compounds that produce a desired effect in a cellular model without prior knowledge of the specific molecular target. mdpi.com A flavonoid library, for example, was screened to identify potent inhibitors of human enterovirus A71 replication. nih.gov

Once this compound or its optimized derivatives are identified as "hits" in an HTS campaign, transcriptomics can be employed to understand their mechanism of action on a global scale. High-throughput transcriptomics (HTTr) uses technologies like targeted RNA-Seq to measure the expression levels of thousands of genes simultaneously in response to chemical exposure. nih.govnih.gov This provides a comprehensive "snapshot" of the cellular pathways modulated by the compound. data.gov

By analyzing the changes in gene expression profiles, researchers can identify novel molecular targets and signaling pathways affected by this compound. This integrated approach can reveal unexpected therapeutic applications and provide deeper insights into its biological functions. ascend-adv.com For example, if HTS reveals an anti-inflammatory effect, transcriptomics could pinpoint the specific inflammatory genes and pathways (e.g., NF-κB, JAK/STAT) that are downregulated by the compound. nih.gov This combination accelerates the drug discovery process from initial hit identification to mechanistic understanding. ascend-adv.com

Development of Advanced Preclinical Models for Translational Research

To bridge the gap between in vitro findings and clinical applications, future research on this compound must utilize advanced preclinical models that more accurately mimic human physiology. Traditional two-dimensional (2D) cell cultures, while foundational, often fail to replicate the complex cell-cell and cell-matrix interactions of living tissues, leading to poor prediction of in vivo drug responses. nih.govnih.gov

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment. abcam.comnuvisan.com These models better simulate tissue architecture, cellular heterogeneity, and signaling pathways. nih.govpharmafeatures.com For instance, the anti-inflammatory effects of an isomer, 7,3',4'-trihydroxyflavone, have been studied in both 2D and 3D macrophage models, demonstrating the utility of 3D systems in providing more reliable data. nih.gov Organoids, which are self-organizing 3D structures derived from stem cells, can replicate the structure and function of specific organs, making them invaluable for studying disease mechanisms and drug responses in a patient-specific manner. nuvisan.compharmafeatures.com

The development and use of these advanced models for testing this compound can provide more predictive data on its efficacy and potential toxicity before moving to expensive and ethically complex animal studies. nih.govnih.gov Such models are critical for translational research, increasing the likelihood that promising preclinical results will translate into successful clinical outcomes.

| Model Type | Description | Advantage over 2D Culture | Relevance to this compound Research |

|---|---|---|---|

| Spheroids | Self-aggregated 3D clusters of cells. abcam.com | Mimics micro-tumor environments and cell-cell interactions. abcam.com | Testing anti-cancer or anti-inflammatory properties. |

| Organoids | Stem cell-derived, self-organizing structures that mimic organ features. pharmafeatures.com | Replicates organ-specific architecture and function. nuvisan.com | Modeling diseases in specific tissues (e.g., neurodegenerative disorders). |

| Organs-on-chips | Microfluidic devices containing living cells to simulate organ physiology. nih.gov | Allows for dynamic control of the microenvironment and fluid flow. abcam.com | Studying pharmacokinetic and pharmacodynamic properties. |

Exploration of Metabolomic Profiles and Long-Term Biological Effects

A comprehensive understanding of the in vivo fate of this compound is crucial for its development as a therapeutic agent. Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, is a key technology for this purpose. By employing techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), researchers can identify and quantify the compound and its metabolites in biological samples such as plasma. nih.gov

A metabolic profile study of the related 7,8-dihydroxyflavone in monkeys revealed that it undergoes extensive metabolism, including methylation, glucuronidation, and sulfation, with the conjugated forms being the main metabolites found in plasma. nih.gov Similar studies on this compound are necessary to determine its bioavailability, how it is processed by the body, and whether its metabolites are also biologically active. Integrated analyses combining metabolomics with transcriptomics can further elucidate how the compound and its metabolites influence metabolic pathways and gene expression. mdpi.com

Furthermore, assessing the long-term biological effects is critical. Many potential therapeutic benefits, such as neurogenesis or the prevention of chronic diseases, require sustained administration. nih.gov Long-term studies in animal models are essential to evaluate the sustained efficacy, cumulative effects, and potential for adaptation or toxicity over extended periods. For example, chronic oral administration of 7,8-dihydroxyflavone and its derivatives has been shown to promote neurogenesis and produce antidepressant effects in mice. nih.gov Investigating the long-term impacts of this compound will be vital for establishing its profile for chronic use.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 7,8,4'-Trihydroxyflavone, and how do they influence experimental design?

- Answer : The molecular formula is C₁₅H₁₀O₅ (MW: 270.24), with a melting point of 193.5–194°C and a boiling point of 558.2±50.0°C at 760 Torr . Its poor water solubility necessitates dissolution in organic solvents like DMSO or ethanol for in vitro studies. Researchers should pre-test solubility (e.g., using sonication) and verify stability under experimental conditions (e.g., pH 6.88) to avoid precipitation in cell culture media .

Q. What in vitro models are commonly used to study this compound's neuroprotective effects?

- Answer : The SH-SY5Y human neuroblastoma cell line, treated with 6-hydroxydopamine (6-OHDA) to mimic Parkinson’s disease (PD), is the primary model. Experimental protocols involve pretreating cells with 7,8,4'-THIF (10–50 μM) for 1–24 hours before 6-OHDA exposure (200 μM, 24 hours). Viability is assessed via MTT assays, while lactate dehydrogenase (LDH) release quantifies membrane integrity .

Q. What primary mechanisms underlie this compound’s antioxidant activity in neuronal cells?

- Answer : The compound restores antioxidant enzymes (SOD, CAT, GSH) and reduces lipid peroxidation (MDA levels) in 6-OHDA-treated cells. For example, 50 μM 7,8,4'-THIF increases GSH content by 40% and reduces MDA by 35% compared to 6-OHDA-alone groups . Researchers should pair these assays with ROS detection (e.g., DCFH-DA probes) for mechanistic validation .

Q. How is apoptosis modulation by this compound quantified in neurotoxicity models?

- Answer : Western blotting for pro-apoptotic Bax (↓187.5% to control levels) and anti-apoptotic Bcl-2 (↑112.1% vs. 6-OHDA groups) is standard. Caspase-3/9 and PARP cleavage are measured to confirm apoptotic inhibition. For instance, 50 μM 7,8,4'-THIF reduces cleaved caspase-3 by 62% . Include β-actin normalization and triplicate technical replicates to minimize variability .

Advanced Research Questions

Q. How can conflicting data on this compound’s modulation of MAPK and PI3K/Akt pathways be resolved?

- Answer : Studies report both inhibition and activation of these pathways depending on concentration and exposure time. For example, 7,8,4'-THIF (25 μM) suppresses 6-OHDA-induced phosphorylation of JNK (↓50%) and ERK1/2 (↓35%) but enhances Akt activation (↑25%) . Researchers should perform time-course experiments (e.g., 0–24 hours) and use pathway-specific inhibitors (e.g., LY294002 for PI3K) to dissect context-dependent effects .

Q. What methodological considerations are critical for optimizing this compound concentrations across assays?

- Answer : Dose-response curves (10–100 μM) reveal assay-specific efficacy. For example, 25 μM is optimal for reducing LDH release (↓45%), while 50 μM is required to normalize Bax/Bcl-2 ratios . Pre-screen cytotoxicity in healthy cells (e.g., untreated SH-SY5Y) to exclude off-target effects. Solvent controls (e.g., ≤0.1% DMSO) are essential .

Q. How do researchers address challenges in extrapolating in vitro neuroprotection to in vivo models?

- Answer : Current data are limited to cell lines; in vivo bioavailability and blood-brain barrier penetration are unverified. Pharmacokinetic studies in rodents (e.g., plasma concentration profiling after oral administration) are needed. Prior work on similar flavonoids (e.g., 7,8-DHF) suggests low oral bioavailability (<15%), necessitating formulation optimization (e.g., nanoparticles) .

Q. What strategies validate conflicting reports on this compound’s effects on tyrosine hydroxylase (TH) expression?

- Answer : While one study shows 7,8,4'-THIF (50 μM) restores TH expression to 90% of control levels via PI3K/Akt/Nrf2, others report no significant change . Use siRNA knockdown of Nrf2 or Akt to confirm pathway specificity. Quantify TH mRNA (qPCR) and protein (Western blot) in parallel to rule out post-transcriptional discrepancies .

Q. What experimental approaches test this compound’s synergy with other neuroprotective agents?

- Answer : Co-treatment with agents like resveratrol or BDNF can be evaluated via isobolographic analysis. For example, combining 7,8,4'-THIF (10 μM) with resveratrol (5 μM) may reduce 6-OHDA-induced cell death synergistically (e.g., CI <1 in Chou-Talalay assays). Monitor additive vs. synergistic effects using CompuSyn software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.